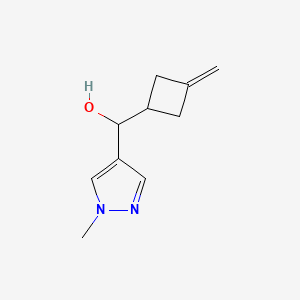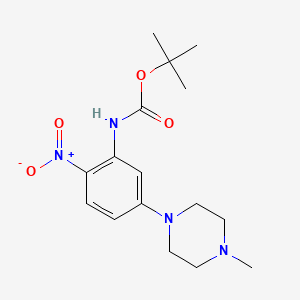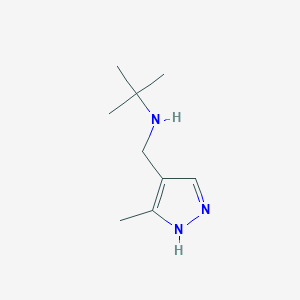
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a chlorophenyl group, and a carboxylic acid group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. Another approach is the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids.
Substitution: The presence of the acetamido and chlorophenyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as CuO and I2, and bases like pyridine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group and the thiophene ring play crucial roles in stabilizing radical adducts and facilitating reactions on the furan ring . These interactions can influence various biological and chemical processes, making the compound valuable for research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-Acetamido-5-acetylfuran: Another compound with an acetamido group and a furan ring.
Uniqueness
3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and potential applications. The presence of the chlorophenyl group adds to its reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C13H10ClNO3S |
|---|---|
Molekulargewicht |
295.74 g/mol |
IUPAC-Name |
3-acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c1-7(16)15-10-6-11(19-12(10)13(17)18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
GSLLPILMNBBSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)
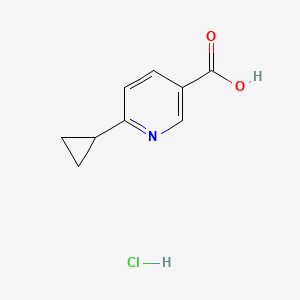
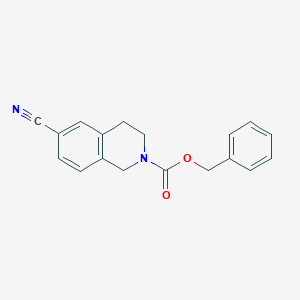



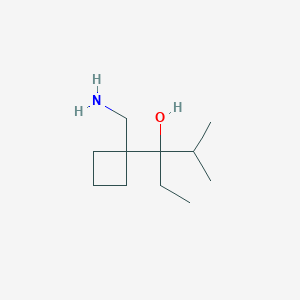



![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
